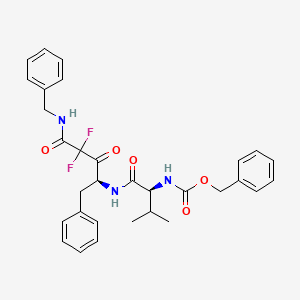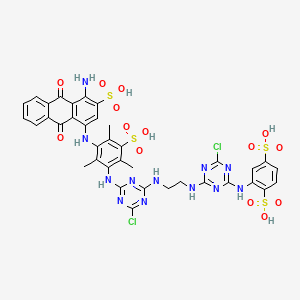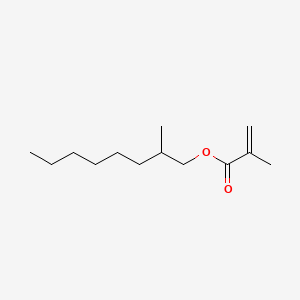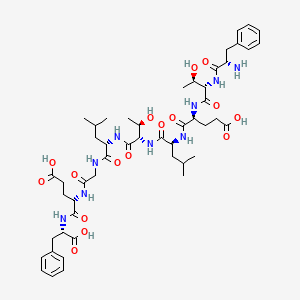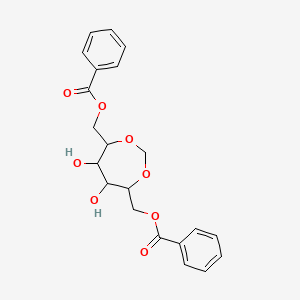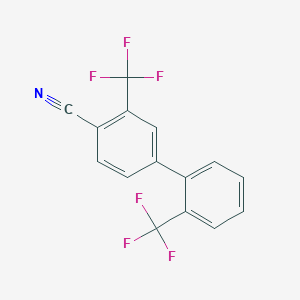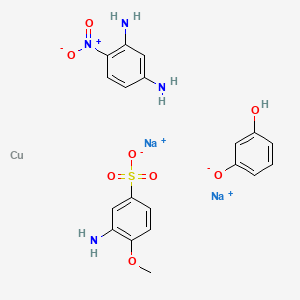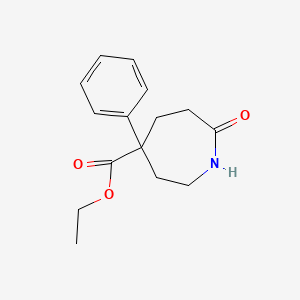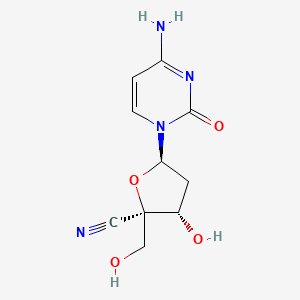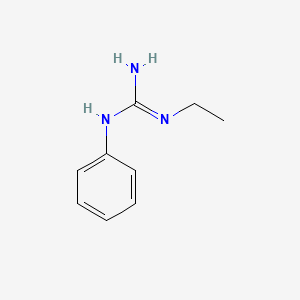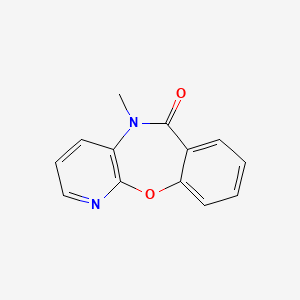
5-Methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one is a heterocyclic compound that has gained attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyridine ring, a benzene ring, and an oxazepine ring, with a methyl group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of 5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one may involve large-scale batch processes. These processes are optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism by which 5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one include:
Pyrido[2,3-b][1,4]benzoxazepin-6-one: Lacks the methyl group, but shares the core fused ring system.
5-methylpyrido[2,3-b][1,4]benzoxazepin-7-one: Similar structure with a different position of the oxazepine ring.
Uniqueness
The presence of the methyl group in 5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity. This unique feature can enhance its binding affinity to molecular targets and improve its efficacy in various applications.
Propiedades
Número CAS |
14527-81-2 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C13H10N2O2/c1-15-10-6-4-8-14-12(10)17-11-7-3-2-5-9(11)13(15)16/h2-8H,1H3 |
Clave InChI |
GIALMQGEJXNQRM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=CC=C2)OC3=CC=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


